

## Albuvirtide: A Technical Overview of a Long-Acting HIV Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Albuvirtide is a first-in-class long-acting injectable HIV-1 fusion inhibitor developed by Frontier Biotechnologies. Approved in China, it represents a significant advancement in the management of treatment-experienced HIV-1 patients. Its unique mechanism of action, targeting the gp41 protein of the viral envelope, and its extended plasma half-life, achieved through conjugation with human serum albumin, address key challenges in antiretroviral therapy, including treatment adherence and drug resistance. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of Albuvirtide.

## **Discovery and Development**

Albuvirtide is a synthetic peptide derived from the C-terminal heptad repeat (CHR) sequence of the HIV-1 gp41 transmembrane protein.[1] It is chemically modified with a 3-maleimimidopropionic acid (MPA) group, which allows for irreversible conjugation to serum albumin in vivo.[1] This innovative drug delivery strategy significantly extends the plasma half-life of the peptide, allowing for once-weekly intravenous administration.[1][2] The development of Albuvirtide was driven by the need for novel antiretroviral agents with a high genetic barrier to resistance and a more convenient dosing schedule compared to the first-generation fusion inhibitor, enfuvirtide.[3]



The preclinical development of **Albuvirtide** involved in vitro and in vivo studies that demonstrated its potent and broad-spectrum anti-HIV activity against various viral isolates, including those resistant to other classes of antiretroviral drugs.[2][4] These promising preclinical results led to its advancement into clinical trials.

## **Mechanism of Action**

**Albuvirtide** is a viral fusion inhibitor that targets the HIV-1 envelope glycoprotein 41 (gp41), a critical component of the viral entry machinery.[5][6] The process of HIV-1 entry into a host CD4+ T cell is a multi-step process:

- Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host cell.
- Co-receptor Binding: This initial binding triggers conformational changes in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.
- gp41 Activation: Co-receptor binding exposes the gp41 protein, which undergoes a series of conformational changes. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41 interact to form a six-helix bundle (6-HB).[1]
- Membrane Fusion: The formation of the 6-HB brings the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral capsid into the host cell cytoplasm.[5]

**Albuvirtide** mimics the HR2 domain of gp41 and competitively binds to the HR1 domain.[7] This action prevents the formation of the 6-HB, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[1]





Click to download full resolution via product page

Figure 1. Mechanism of action of **Albuvirtide** in inhibiting HIV-1 entry.

# Quantitative Data In Vitro Antiviral Activity

**Albuvirtide** has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes and recombinant strains.



| HIV-1 Subtype/Strain  | IC50 (nM)    |
|-----------------------|--------------|
| Subtype A             | 0.5 - 4.8[8] |
| Subtype B             | 0.5 - 4.8[8] |
| Subtype C             | 0.5 - 4.8[8] |
| Subtype G             | 0.5 - 4.8[8] |
| EA Recombinants       | 0.5 - 4.8[8] |
| CRF07-BC (China)      | 5.2[9]       |
| CRF01-AE (China)      | 6.9[9]       |
| B' (China)            | 9.5[9]       |
| T20-Resistant Strains | Sensitive[9] |

Table 1: In Vitro Antiviral Activity of Albuvirtide

## **Pharmacokinetic Properties**

The conjugation of **Albuvirtide** to serum albumin results in a significantly prolonged pharmacokinetic profile.

| Parameter      | Single Dose (320 mg)     | Multiple Doses (320 mg, once weekly) |
|----------------|--------------------------|--------------------------------------|
| Cmax           | 61.9 ± 5.6 mg/L[9]       | 57.0 ± 7.9 mg/L[9]                   |
| AUC0-∞         | 3012.6 ± 373.0 mg•h/L[9] | 4946.3 ± 407.1 mg•h/L[9]             |
| Ctrough        | Not Applicable           | 6.9 mg/L[9]                          |
| Half-life (T½) | 10 - 13 days[8]          | 10 - 13 days[8]                      |

Table 2: Pharmacokinetic Parameters of Albuvirtide

## **Clinical Efficacy (TALENT Study - 48 Weeks)**



The Phase 3 TALENT study evaluated the efficacy and safety of **Albuvirtide** in treatment-experienced HIV-1 patients.[2][6]

| Endpoint                                                      | Albuvirtide + LPV/r | 2 NRTIs + LPV/r    |
|---------------------------------------------------------------|---------------------|--------------------|
| Virological Suppression (HIV-1<br>RNA <50 copies/mL)          | 80.4%[2]            | 66.0%[2]           |
| Mean CD4+ Cell Count<br>Increase from Baseline (cells/<br>μL) | Data not specified  | Data not specified |
| Virological Failure (HIV-1 RNA<br>≥400 copies/mL)             | 6%[8]               | 8%[8]              |

Table 3: Key Efficacy Outcomes from the TALENT Study (48 Weeks)

## Experimental Protocols In Vitro Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of **Albuvirtide** against various HIV-1 strains.

Methodology: A cell-based assay using human peripheral blood mononuclear cells (PBMCs) is a standard method.

- Cell Preparation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density
  gradient centrifugation. The cells are stimulated with phytohemagglutinin (PHA) and cultured
  in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin,
  and interleukin-2 (IL-2).
- Virus Stocks: Laboratory-adapted and clinical isolate strains of HIV-1 are propagated in PBMCs, and the virus titer (TCID50) is determined.
- Antiviral Assay:
  - Stimulated PBMCs are seeded in 96-well plates.







- o Serial dilutions of **Albuvirtide** are added to the wells.
- A standardized amount of HIV-1 is added to each well.
- The plates are incubated at 37°C in a 5% CO2 incubator for 7 days.
- Endpoint Measurement: Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The IC50 value is calculated as the concentration of **Albuvirtide** that inhibits p24 antigen production by 50% compared to the virus control wells without the drug.





Click to download full resolution via product page

Figure 2. Workflow for in vitro antiviral activity assay.



### **Phase 3 TALENT Clinical Trial Protocol**

Objective: To evaluate the efficacy and safety of **Albuvirtide** combined with lopinavir/ritonavir (LPV/r) compared to a standard-of-care regimen in treatment-experienced HIV-1-infected adults.[10]

Study Design: A 48-week, multicenter, open-label, randomized, controlled, non-inferiority trial. [2][10]

#### **Inclusion Criteria:**

- Adults with HIV-1 infection.
- Documented virologic failure on first-line antiretroviral therapy (ART).
- Plasma HIV-1 RNA levels ≥ 1000 copies/mL at screening.[10]

#### Treatment Arms:

- Albuvirtide Group: Albuvirtide (320 mg intravenously once weekly after a loading dose) + LPV/r (400 mg/100 mg orally twice daily).[2]
- Control Group: Two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) + LPV/r (400 mg/100 mg orally twice daily).[2]

Primary Endpoint: The proportion of patients with plasma HIV-1 RNA levels below 50 copies/mL at 48 weeks.[11]

#### Secondary Endpoints:

- Proportion of patients with HIV-1 RNA <400 copies/mL at 48 weeks.</li>
- Change from baseline in viral load and CD4+ cell count at 48 weeks.
- Safety and tolerability.

Statistical Analysis: The primary efficacy analysis was a non-inferiority comparison with a prespecified margin of 12%.[2]





Click to download full resolution via product page

Figure 3. Logical flow of the TALENT Phase 3 clinical trial.

## **Pharmacokinetic Analysis**

Objective: To determine the pharmacokinetic profile of **Albuvirtide** in HIV-1 infected patients.

Methodology: A population pharmacokinetic modeling approach is often employed for drugs with long half-lives.



- Sample Collection: Blood samples are collected at pre-defined time points after Albuvirtide administration.
- Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
- Bioanalytical Method: The concentration of Albuvirtide in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  - Sample Preparation: Protein precipitation or solid-phase extraction is used to extract
     Albuvirtide from the plasma matrix.
  - Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column to separate Albuvirtide from other plasma components.
  - Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. **Albuvirtide** is ionized, and specific precursor-product ion transitions are monitored for quantification.
- Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using noncompartmental or compartmental pharmacokinetic models to calculate parameters such as Cmax, AUC, and half-life.

## **Drug Resistance**

**Albuvirtide** has shown a high genetic barrier to resistance.[8] In the TALENT study, no resistance mutations in the gp41 gene were detected in patients who experienced virological failure in the **Albuvirtide** arm.[8] In vitro studies have shown that while resistance can be selected for, it often involves multiple mutations in gp41.[9] Importantly, **Albuvirtide** retains activity against HIV-1 strains with resistance mutations to the first-generation fusion inhibitor, enfuvirtide.[9]

## Safety and Tolerability

Clinical trials have demonstrated that **Albuvirtide** is generally safe and well-tolerated.[2][8] The most common adverse events reported in the TALENT study were diarrhea, upper respiratory



tract infections, and increases in triglyceride levels.[2] Notably, there were no injection-site reactions reported, a common side effect of enfuvirtide.[2]

### Conclusion

Albuvirtide is a novel and effective long-acting HIV-1 fusion inhibitor with a favorable safety profile. Its unique mechanism of action, potent antiviral activity against a broad range of HIV-1 strains, and convenient once-weekly dosing schedule make it a valuable addition to the antiretroviral armamentarium, particularly for treatment-experienced patients. The innovative approach of conjugating a peptide therapeutic to albumin to extend its half-life represents a significant advancement in drug delivery and development. Further research and clinical experience will continue to define the role of **Albuvirtide** in the long-term management of HIV-1 infection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Albuvirtide? [synapse.patsnap.com]
- 2. mednexus.org [mednexus.org]
- 3. Evaluation of pharmacokinetic interactions between long-acting HIV-1 fusion inhibitor albuvirtide and lopinavir/ritonavir, in HIV-infected subjects, combined with clinical study and simulation results PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Albuvirtide Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 6. Frontier Biotech's Long-acting HIV-1 Fusion Inhibitor Albuvirtide Meets 48-Week Primary Objective: Interim Results of a Phase 3 Trial [prnewswire.com]
- 7. What is Albuvirtide used for? [synapse.patsnap.com]
- 8. Albuvirtide Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 9. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]



- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Efficacy and safety of the long-acting fusion inhibitor albuvirtide in antiretroviralexperienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Albuvirtide: A Technical Overview of a Long-Acting HIV Fusion Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815435#albuvirtide-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com